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Compound of Interest

Compound Name: p-Quinquephenyl!

Cat. No.: B1295331

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the software, experimental
protocols, and data analysis involved in the single crystal X-ray diffraction (SCXRD) of p-
Quinquephenyl. This oligo(p-phenylene) is of significant interest in materials science and
serves as a model compound for understanding the structural properties of more complex
organic semiconductor materials.

Introduction to Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is a powerful analytical technique that provides precise
information about the three-dimensional arrangement of atoms within a crystal. By irradiating a
single crystal with X-rays and analyzing the resulting diffraction pattern, researchers can
determine bond lengths, bond angles, and crystallographic unit cell parameters. This
information is crucial for understanding the structure-property relationships of crystalline
materials like p-Quinquephenyl.

Experimental and Computational Workflow

The process of determining the crystal structure of p-Quinquephenyl via SCXRD involves
several key stages, from crystal growth to structure refinement and validation. The overall
workflow is depicted in the diagram below.
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Caption: Workflow for single crystal X-ray diffraction analysis.

Experimental Protocol
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A representative experimental protocol for the single crystal X-ray diffraction analysis of p-
Quinquephenyl is detailed below.

Crystal Growth

High-quality single crystals of p-Quinquephenyl can be grown by slow cooling of a hot
chlorobenzene solution.[1] Another method that has been successfully employed is physical
vapor transport.[1]

Crystal Selection and Mounting

A suitable single crystal of p-Quinquephenyl is selected under a microscope. The crystal
should be well-formed with sharp edges and no visible defects. The selected crystal is then
mounted on a goniometer head using a cryoprotectant, such as paratone-N oll, to prevent ice
formation during low-temperature data collection.

Data Collection

X-ray diffraction data is collected using a diffractometer equipped with a microfocus X-ray
source and a sensitive detector. Data for p-Quinquephenyl has been collected at both room
temperature (293 K) and low temperature (85 K) to study the effects of thermal motion.[1]

Instrumentation:

« Diffractometer: Bruker D8 VENTURE or similar.[2]

« X-ray Source: Mo Ka radiation (A = 0.71073 A) or Cu Ka radiation (A = 1.54184 A).
» Detector: Photon-counting detector (e.g., PHOTON lI).

o Software for Data Collection: The APEX software suite from Bruker is commonly used for
instrument control and data acquisition.[2]

The data collection strategy typically involves a series of omega and phi scans to cover a
significant portion of the reciprocal space.

Data Processing and Structure Analysis Software
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A variety of software packages are available for processing the raw diffraction data and solving
and refining the crystal structure. These range from commercial packages to freely available
academic software.

Data Reduction and Integration

The raw diffraction images are processed to integrate the reflection intensities and apply
corrections for Lorentz and polarization effects. Absorption corrections are also applied.

o Software: The data reduction is often performed using the instrument manufacturer's
software, such as SAINT (Bruker). SADABS (Bruker) can be used for absorption correction.

Structure Solution and Refinement

The crystal structure is typically solved using direct methods or Patterson methods and then
refined using a full-matrix least-squares approach.

o SHELX: This is a widely used and powerful suite of programs for structure solution (SHELXT
or SHELXS) and refinement (SHELXL).[3][4]

e Olex2: A popular graphical user interface that integrates with SHELX and provides a user-
friendly platform for structure solution, refinement, and visualization.[3]

o« CRYSTALS: A comprehensive software package for single crystal X-ray structure refinement
and analysis.[5]

The logical flow for structure solution and refinement is outlined below.
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Caption: Logical flow of structure solution and refinement.

Structure Validation and Visualization

Convergence met

Final Refined Model

Once the structure is refined, it is essential to validate the model to ensure its quality and

chemical reasonableness.
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o PLATON: A multipurpose crystallographic tool that is widely used for structure validation.[5]

[6]

e Mercury: A powerful tool for 3D visualization of crystal structures, as well as for analyzing
intermolecular interactions.[6]

o enClFer: Used for editing and validating Crystallographic Information Files (CIFs) for
publication.[6]

Crystallographic Data for p-Quinquephenyl

The following tables summarize the crystallographic data for p-Quinquephenyl at 293 K and
85 K, as reported in the literature.[1]

Table 1: Crystal Data and Structure Refinement for p-Quinquephenyl
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Parameter 293 K 85 K
Empirical formula CsoH22 CsoH22
Formula weight 382.48 382.48
Temperature (K) 293(2) 85(2)
Wavelength (A) 0.71073 0.71073
Crystal system Monoclinic Triclinic
Space group P2i/c P-1

Unit cell dimensions

a (A) 8.091(5) 15.861(5)
b (A) 5.568(5) 11.023(5)
c (A) 22.108(5) 21.964(5)
a(°) 90 90.03(3)
B () 98.11(3) 98.28(3)
y (%) 90 90.01(3)
Volume (A3) 986.5(13) 3799(3)
z 2 8

Density (calculated, g/cms3) 1.287 1.338
Absorption coefficient (mm~1) 0.071 0.074
F(000) 404 1616
Data collection and refinement

Reflections collected 5250 46587
Independent reflections 1735 13328
R(int) 0.0454 0.0544
Goodness-of-fit on F? 1.050 1.033
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Final R indices [1>20(1)] R1 = 0.0416, wR2 = 0.1098 R1 = 0.0461, wR2 = 0.1068

R indices (all data) R1=0.0617, wRz2 = 0.1206 R1=0.0758, wRz2 = 0.1171

Largest diff. peak and hole

0.199 and -0.198 0.288 and -0.298
(e.A-3)

Data sourced from a study by Kubicki et al. and presented here for illustrative purposes.[1]

Conclusion

The single crystal X-ray diffraction analysis of p-Quinquephenyl provides invaluable insights
into its solid-state structure. The choice of software for data collection, processing, and
refinement plays a critical role in obtaining a high-quality structural model. The workflow and
data presented in this guide offer a comprehensive overview for researchers and scientists
working with this and related organic materials. The use of established software packages like
SHELX, Olex2, and PLATON ensures robust and reliable structure determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1295331#software-for-single-crystal-x-ray-diffraction-
analysis-of-p-quinquephenyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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